1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide
描述
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. This heterocyclic system is linked to a piperidine-3-carboxamide group, which is further connected via an ethyl spacer to a 6-oxopyridazin-1(6H)-yl unit.
属性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c28-17-4-1-7-21-26(17)10-8-20-18(29)14-3-2-9-25(11-14)15-5-6-16(24-23-15)27-13-19-12-22-27/h1,4-7,12-14H,2-3,8-11H2,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCKXSPYWCNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Structural and Functional Comparison
Functional Implications
The 6-oxopyridazin-1(6H)-yl moiety introduces an additional hydrogen-bond acceptor, contrasting with simpler alkyl or aryl groups in analogs like ’s N-phenyl derivative .
Pharmacokinetic Considerations :
- The piperidine-3-carboxamide group in the target compound likely improves aqueous solubility compared to ’s ethyl ester, which is prone to hydrolysis .
- The ethyl spacer between the piperidine and oxopyridazine units may confer conformational flexibility, aiding in receptor compatibility.
Biological Activity :
- Pyridazine-triazole hybrids (e.g., ) are reported as intermediates in synthesizing bioactive molecules, suggesting the target compound could serve a similar role .
- Pyrazole-substituted pyridazines () exhibit antimicrobial and anticancer properties, implying that the target’s triazole variant might share overlapping biological pathways .
常见问题
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Triazole coupling | CuI catalyst, 80°C | 65–70 | |
| 2 | Piperidine-amide formation | DCM, RT, 12h | 75–80 |
Basic: What analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : H and C NMR (DMSO-) to verify piperidine ring conformation, pyridazine substitution patterns, and triazole integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Answer:
Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Re-synthesize batches and validate via HPLC-MS .
- Assay Conditions : Optimize cell culture media (e.g., serum-free for solubility-limited compounds) and control pH/temperature .
- Target Selectivity : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to specific enzymes/receptors .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic Substituent Variation : Modify triazole/pyridazine substituents (e.g., tert-butyl for lipophilicity) and assess impact on IC .
- 3D Conformational Analysis : Use X-ray crystallography or molecular docking to correlate piperidine ring geometry with target binding (e.g., kinase active sites) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with catalytic lysine residues) .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC (nM) | Target | Reference |
|---|---|---|---|---|
| A | -CH | 120 | Kinase X | |
| B | -CF | 45 | Kinase X |
Basic: How can solubility limitations be addressed for in vivo pharmacokinetic studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the piperidine or pyridazine moieties .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- LogP Optimization : Aim for LogP 2–3 via computational modeling (e.g., Schrödinger QikProp) to balance membrane permeability and solubility .
Advanced: What considerations are critical for designing in vivo efficacy studies targeting cancer or antimicrobial activity?
Answer:
- Dosing Regimen : Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents .
- Pharmacokinetics (PK) : Monitor plasma half-life (>4h for sustained efficacy) and tissue distribution (e.g., tumor-to-plasma ratio) .
- Biomarker Validation : Use ELISA or Western blot to confirm target modulation (e.g., phosphorylation inhibition) .
Advanced: How can degradation pathways be characterized to ensure compound stability?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide) and quantify stability using Arrhenius kinetics .
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